N-(adamantan-1-yl)-2-chloro-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique chemical properties and diverse therapeutic applications. The adamantane scaffold provides stability and enhances the bioavailability of the compounds derived from it .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide can be synthesized through various methods. One common approach involves the reaction of 1-adamantylamine with 2-chloro-N-ethylacetamide in the presence of a suitable catalyst. The reaction is typically carried out in an acidic medium, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and microwave irradiation can enhance the yield and reduce reaction times. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, hydroxides, and reduced amines .
Wissenschaftliche Forschungsanwendungen
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The adamantane scaffold enhances the compound’s ability to penetrate cell membranes and interact with biological targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Rimantadine: An antiviral drug used to treat influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide is unique due to its specific chemical structure, which combines the adamantane scaffold with a chloroacetamide moiety. This combination enhances its stability, bioavailability, and potential therapeutic applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
42536-91-4 |
---|---|
Molekularformel |
C14H22ClNO |
Molekulargewicht |
255.78 g/mol |
IUPAC-Name |
N-(1-adamantyl)-2-chloro-N-ethylacetamide |
InChI |
InChI=1S/C14H22ClNO/c1-2-16(13(17)9-15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
WPMUWNNCOVNLKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(=O)CCl)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.